

In-Depth Technical Guide: Physicochemical Characteristics & Synthetic Utility of CAS 885278-83-7

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Compound of Interest

Compound Name: 7-Chloro-1H-indazol-4-amine

CAS No.: 1211527-21-7

Cat. No.: B597654

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Executive Summary

In modern medicinal chemistry, the indazole core represents a highly privileged scaffold, frequently deployed in the design of ATP-competitive kinase inhibitors. The compound 3-Iodo-1-methyl-1H-indazol-5-amine (frequently cross-registered under CAS 885278-83-7 and CAS 1130309-72-6) is a critical bifunctional building block[1]. The dual-CAS registry often arises from database variations regarding tautomeric states or regional cataloging, but both identifiers resolve to the same highly versatile intermediate[2].

As a Senior Application Scientist, I have utilized this specific building block extensively in drug discovery campaigns. The strategic placement of the N1-methyl group, the C3-iodo group, and the C5-amino group allows for orthogonal functionalization. This guide provides a comprehensive breakdown of its physicochemical properties, reactivity logic, and self-validating experimental protocols for drug development professionals.

Core Physicochemical Properties

Understanding the baseline physicochemical profile is essential for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The fundamental properties of 3-Iodo-1-methyl-1H-indazol-5-amine are summarized below^{[1][3]}:

Property	Value	Scientific Implication
IUPAC Name	3-iodo-1-methyl-1H-indazol-5-amine	Defines the exact regiochemistry.
Molecular Formula	C ₈ H ₈ IN ₃	Baseline for mass spectrometry (Exact Mass: ~272.98).
Molecular Weight (FW)	273.08 g/mol	Optimal low MW for a fragment/building block.
Purity	≥97% (Typical)	Essential for sensitive Pd-catalyzed cross-couplings.
SMILES	<chem>CN1/N=C(I)C2=C1C=CC(N)=C2</chem>	Useful for in silico docking and property prediction.
Topological Polar Surface Area (TPSA)	~43.8 Å ²	Excellent membrane permeability profile for CNS targets.
Hydrogen Bond Donors	1 (from -NH ₂)	Critical for interacting with kinase hinge regions.
Hydrogen Bond Acceptors	2 (from Indazole N)	Facilitates binding within the ATP pocket.

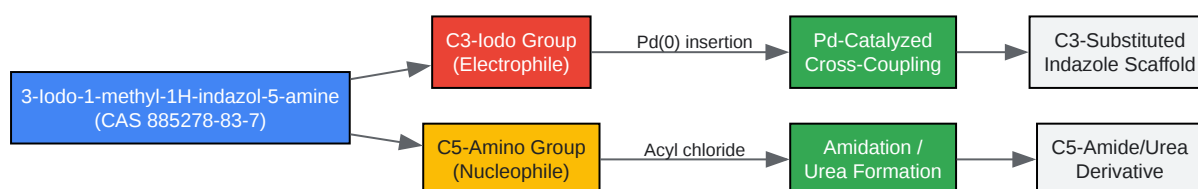
Structural Analysis & Reactivity Logic

The architectural brilliance of CAS 885278-83-7 lies in its orthogonal reactivity, which allows chemists to build complex molecules without tedious protection/deprotection steps.

- **N1-Methylation (Conformational Locking):** Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. By methylating the N1 position, the scaffold is conformationally locked. This causality is vital in drug discovery: a locked tautomer ensures

predictable Structure-Activity Relationships (SAR) and prevents the loss of binding affinity due to tautomeric shifting in the physiological environment.

- **C3-Iodo Electrophile:** Iodine is a highly polarizable, excellent leaving group. The C3 position is primed for oxidative addition by Palladium(0) species, making it an ideal vector for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to extend the molecule into the hydrophobic pockets of target proteins.
- **C5-Amino Nucleophile:** The primary amine at C5 is electronically activated by the electron-rich indazole ring. It acts as a robust nucleophile for amidation, sulfonylation, or reductive amination, typically used to append solvent-exposed solubilizing groups.



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Fig 1: Divergent reactivity logic of the indazole core for C3 and C5 functionalization.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Append an aryl/heteroaryl group to the C3 position via the iodo-handle.

Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step and prevents catalyst degradation. Potassium carbonate (K₂CO₃) is

selected as the base to form the reactive boronate complex, which is essential for the transmetalation step.

Step-by-Step Workflow:

- **Preparation:** In an oven-dried Schlenk flask, combine 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
- **Solvent & Base:** Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).
Causality: Dioxane solubilizes the organic fragments, while water dissolves the inorganic base and facilitates boronate formation. Degassing prevents Pd(0) oxidation.
- **Reaction:** Purge the flask with N₂ (3 cycles). Heat the mixture to 90°C for 4-6 hours.
- **Validation Check (In-Process):** Monitor via TLC or LC-MS. The disappearance of the starting material mass (m/z 274.0 [M+H]⁺) and the emergence of the coupled product mass validates successful transmetalation and reductive elimination.
- **Workup:** Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol B: Chemoselective Amidation of the C5-Amine

Objective: Convert the C5-amine into an amide without affecting the C3-iodo group.

Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base. Its steric bulk prevents it from reacting with the acyl chloride, while it effectively scavenges the HCl byproduct. If HCl is not scavenged, the C5-amine will protonate into an ammonium salt, completely killing its nucleophilicity.

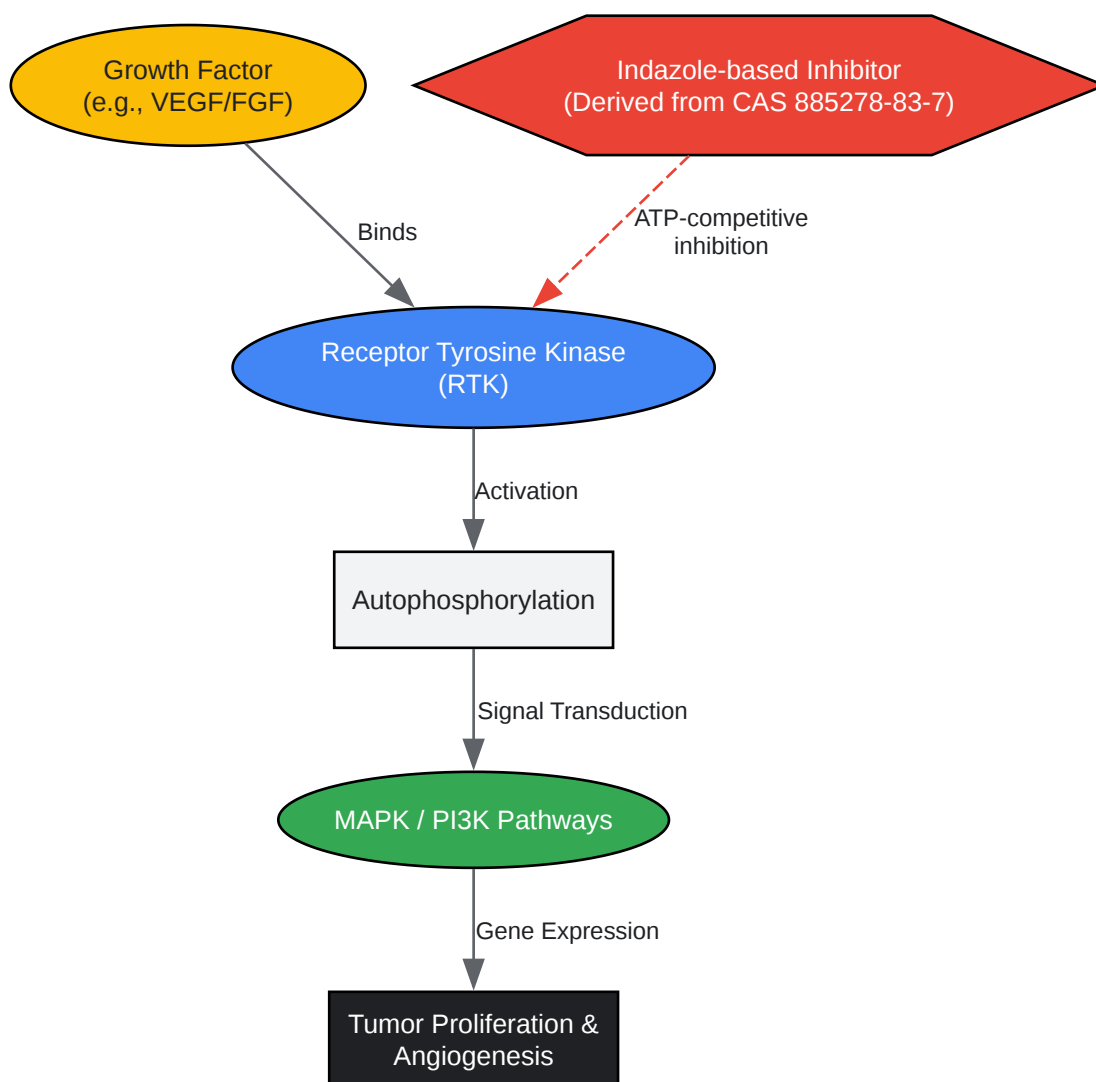
Step-by-Step Workflow:

- **Preparation:** Dissolve 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂ at 0°C.
- **Base Addition:** Add DIPEA (2.0 eq).

- Electrophile Addition: Dropwise add the desired acyl chloride (1.1 eq). Causality: The 0°C temperature controls the exothermic reaction and prevents over-acylation (di-amide formation).
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
- Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry, and concentrate.

Signaling Pathways & Pharmacological Relevance

Derivatives synthesized from CAS 885278-83-7 are predominantly utilized to target Receptor Tyrosine Kinases (RTKs) such as VEGFR, FGFR, and mutant kinases like LRRK2. The indazole core mimics the adenine ring of ATP. By binding to the ATP-binding pocket (the "hinge region") of the kinase, these compounds competitively inhibit autophosphorylation. This halts downstream signal transduction through the MAPK and PI3K/AKT pathways, ultimately arresting tumor proliferation and angiogenesis.



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Fig 2: Indazole-derived inhibitors blocking RTK signaling to halt tumor proliferation.

Analytical Characterization (Self-Validating Systems)

To establish trustworthiness, any batch of 3-Iodo-1-methyl-1H-indazol-5-amine must be rigorously characterized before use in library synthesis. The following analytical parameters serve as a self-validating quality control system^[4]:

- LC-MS (Liquid Chromatography-Mass Spectrometry):

- Method: ESI+ ionization.
- Expected Result: A dominant molecular ion peak at m/z 274.0 $[M+H]^+$. The presence of the heavy iodine atom (isotopic mass 126.9) shifts the mass significantly compared to non-iodinated precursors, making it instantly recognizable.
- HPLC (High-Performance Liquid Chromatography):
 - Method: C18 Reverse-Phase column, utilizing a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
 - Causality: The 0.1% TFA is critical. It protonates the C5-amine, preventing secondary interactions with residual silanols on the silica stationary phase. This ensures a sharp, symmetrical peak rather than a broad, tailing peak. Purity should be $\geq 97\%$.
- ^1H NMR (Nuclear Magnetic Resonance, DMSO- d_6):
 - Validation Markers: Look for a sharp, distinct singlet integrating to 3 protons at roughly $\sim 3.9 - 4.0$ ppm. This confirms the exact N1-methylation (N2-methylation typically shifts differently). The primary amine ($-\text{NH}_2$) will appear as a broad singlet integrating to 2 protons, exchangeable with D_2O .

References

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Sources

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- [2. 3-Iodo-1-methyl-1H-indazol-5-amine | Benchchem \[benchchem.com\]](#)
- [3. 1H-Indazol-5-amine, 3-iodo-1-methyl- | 1130309-72-6 \[chemicalbook.com\]](#)
- [4. 1130309-72-6|3-Iodo-1-methyl-1H-indazol-5-amine|BLD Pharm \[bldpharm.com\]](#)

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